3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is a chemical compound with significant implications in medicinal chemistry and organic synthesis. It is classified as an aromatic amine due to the presence of an aniline structure, which is characterized by a phenyl group attached to an amino group. The compound's systematic name reflects its structure, indicating the presence of a pyrrolidine moiety linked through an ethyl chain to the aniline.
The molecular formula for 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is , and it has a molecular weight of approximately 226.74 g/mol. This compound is categorized under the class of organic compounds known as amines, specifically secondary amines, due to the nitrogen atom being bonded to two carbon-containing groups.
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride typically involves several key steps:
The molecular structure of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride can be represented using various structural formulas:
InChI=1S/C12H19Cl2N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;h3-6H,1-2,7-10,13H2;1H
This indicates the specific arrangement of atoms within the molecule, showcasing the connectivity between the pyrrolidine, ethyl chain, and aniline groups.
The chemical reactivity of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride can be explored through various reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds like 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride typically involves interaction with biological targets such as enzymes or receptors:
Research into its pharmacodynamics is ongoing, with studies focusing on its efficacy in modulating biological responses.
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride has several applications in scientific research:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0